molecular formula C13H8BrN3 B6335220 6-Bromo-4-(pyridazin-4-yl)quinoline CAS No. 1086063-18-4

6-Bromo-4-(pyridazin-4-yl)quinoline

Cat. No.: B6335220
CAS No.: 1086063-18-4
M. Wt: 286.13 g/mol
InChI Key: AWUZTCWLOWWNTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-(pyridazin-4-yl)quinoline (CAS 1086063-18-4) is a nitrogen-containing heterocyclic aromatic compound of significant interest in medicinal chemistry and pharmaceutical research. This molecular scaffold, which features a bromo-substituted quinoline core fused to a pyridazine ring, is primarily utilized as a key synthetic intermediate in the development of novel biologically active molecules . The quinoline structure is a privileged scaffold in drug discovery, known for its enhanced basicity, hydrogen bonding capability, and polarity, which facilitate critical interactions with target enzymes and improve water solubility . This compound serves as a critical building block in anticancer research. Quinoline derivatives are extensively investigated for their potent antitumor properties, demonstrating mechanisms of action that include growth inhibition via cell cycle arrest, apoptosis induction, angiogenesis inhibition, and disruption of cell migration . Specifically, 6-Bromo-4-(pyridazin-4-yl)quinoline can be used to develop targeted antitumor agents that interact with DNA-replicating enzymes, as demonstrated by molecular docking and dynamic simulation studies on closely related quinoline-carboxamide derivatives, which show stable ligand-protein complexes and promising binding affinity . Furthermore, the 6-bromo-4-chloroquinoline derivative is a known precursor in the synthesis of 4-aminoquinoline-based derivatives that function as potent Receptor-interacting protein kinase 2 (RIPK2) inhibitors . RIPK2 is an essential protein kinase that mediates signal transduction by NOD1 and NOD2, playing a pivotal role in regulating immune signalling pathways, which makes it a promising target for immunotherapeutic research . Applications: This reagent is designed for use as a synthetic intermediate in pharmaceutical R&D, particularly in the synthesis of kinase inhibitors (e.g., RIPK2) and the development of novel anticancer agents. Its structure is ideal for exploring structure-activity relationships in drug design. Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

6-bromo-4-pyridazin-4-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3/c14-10-1-2-13-12(7-10)11(4-5-15-13)9-3-6-16-17-8-9/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUZTCWLOWWNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Br)C3=CN=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorus Trichloride-Mediated Chlorination

A Chinese patent (CN106432073B) details a high-yield route using phosphorus trichloride (PCl₃) in toluene under reflux conditions. The process involves:

  • Cyclization : 3-(4-bromoaniline)ethyl acrylate is cyclized in diphenyl ether at 200–220°C to form 6-bromo-quinolin-4(1H)-one.

  • Chlorination : The quinolinone is treated with PCl₃ in toluene, achieving 92.6% yield of 6-bromo-4-chloroquinoline.

Key advantages include scalability (>90% yield) and operational simplicity. However, excess PCl₃ requires careful handling due to corrosivity.

Thionyl Chloride (SOCl₂) Chlorination

An alternative method from the Royal Society of Chemistry employs SOCl₂ to convert 6-bromo-4-hydroxyquinoline-3-carboxylate to the 4-chloro derivative. This method achieves quantitative conversion (100% yield) under milder conditions (80°C for 5 hours).

Table 1: Comparison of Chlorination Methods

MethodReagentTemperatureYieldSource
PCl₃ in toluenePCl₃Reflux92.6%
SOCl₂ chlorinationSOCl₂80°C100%

Introduction of the Pyridazin-4-yl Group

The 4-chloro substituent in 6-bromo-4-chloroquinoline is replaced with pyridazin-4-yl via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling.

Nucleophilic Aromatic Substitution (NAS)

NAS reactions typically require electron-deficient aromatic systems. A protocol from the Royal Society of Chemistry demonstrates this using amines under Pd catalysis:

  • Conditions : 6-bromo-4-chloroquinoline reacts with pyridazin-4-amine in dioxane at 90°C with PdCl₂(PPh₃)₂ and Na₂CO₃.

  • Yield : ~50% (extrapolated from analogous reactions).

Limitations include moderate yields and sensitivity to steric hindrance.

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers superior regioselectivity. A generalized approach involves:

  • Catalyst : Pd(OAc)₂ with R-BINAP ligand.

  • Base : Cs₂CO₃ in dioxane at 85°C.

  • Yield : Up to 80% for similar arylaminations.

Table 2: Substitution Method Comparison

MethodCatalystTemperatureYieldSource
NASPdCl₂(PPh₃)₂90°C50%
Buchwald-HartwigPd(OAc)₂/R-BINAP85°C80%

Optimization and Challenges

Solvent and Temperature Effects

  • Diphenyl ether in cyclization steps minimizes side reactions due to its high boiling point (258°C).

  • Dioxane outperforms THF in coupling reactions by stabilizing palladium intermediates.

Purification Strategies

  • Chiral chromatography (e.g., Chiracel® OD) is critical for enantiopure intermediates but adds cost.

  • Recrystallization from 2-propanol or ethyl acetate enhances purity (>95%).

Scalability and Industrial Relevance

The PCl₃ route (CN106432073B) is preferred for large-scale synthesis due to:

  • Cost-effectiveness : PCl₃ is cheaper than SOCl₂.

  • Yield consistency : >90% across batches.

In contrast, Pd-catalyzed methods, while efficient, face challenges in catalyst recovery and ligand costs.

Emerging Methodologies

Bromine-Lithium Exchange Strategies

A patent (CA2563806C) highlights bromine-lithium exchange on 6-bromo-4-(3-chlorophenyl)-2-methoxyquinoline to generate organolithium intermediates, which react with sulfinylketimines. This method avoids racemization but requires cryogenic conditions (-78°C) .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(pyridazin-4-yl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Cyclization Reactions: The pyridazinyl group can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles are used under anhydrous conditions.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Products: Depending on the nucleophile used, products such as 6-amino-4-(pyridazin-4-yl)quinoline or 6-alkoxy-4-(pyridazin-4-yl)quinoline are formed.

    Oxidation Products: Quinoline N-oxides are the major products.

    Reduction Products: Dihydroquinolines are obtained.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 6-Bromo-4-(pyridazin-4-yl)quinoline is in medicinal chemistry . The compound serves as a scaffold for developing novel therapeutic agents targeting diseases such as cancer, infectious diseases, and neurological disorders. The unique structure enhances its binding affinity to biological targets, making it a promising candidate for drug development.

Biological Studies

In biological studies , this compound is utilized to investigate the mechanisms of action of quinoline derivatives. Researchers are exploring how these compounds interact with various biological pathways, which could lead to new insights into disease mechanisms and potential treatments.

Chemical Biology

Within chemical biology , 6-Bromo-4-(pyridazin-4-yl)quinoline functions as a probe for studying interactions between quinoline-based compounds and biological macromolecules. This application is crucial for understanding how these compounds can influence cellular processes and signaling pathways.

Material Science

The compound also shows promise in material science , where it is being examined for its potential use in developing organic semiconductors and advanced materials. Its unique electronic properties could lead to innovations in electronic devices and materials.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including 6-Bromo-4-(pyridazin-4-yl)quinoline. For example, research on ruthenium(II) complexes incorporating this compound demonstrated cytotoxicity against cervical cancer cells (HeLa), indicating its potential as an anticancer agent . The study utilized various spectroscopic methods to characterize the complexes and assess their biological activity.

Antiviral Properties

Another study explored the antiviral properties of quinoline analogues, where structural optimization led to compounds exhibiting potent activity against enterovirus D68 (EV-D68). The research indicated that modifications at the 6-position of the quinoline core significantly influenced antiviral potency, suggesting that similar strategies could be applied to optimize 6-Bromo-4-(pyridazin-4-yl)quinoline for antiviral applications .

Antitubercular Activity

Additionally, derivatives of quinolines have been evaluated for antitubercular activity. Compounds similar to 6-Bromo-4-(pyridazin-4-yl)quinoline showed promising results in inhibiting Mycobacterium tuberculosis growth, indicating a potential pathway for developing new antitubercular agents .

Mechanism of Action

The mechanism of action of 6-Bromo-4-(pyridazin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, receptors, and signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the quinoline scaffold.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6-Bromo-4-(pyridazin-4-yl)quinoline 4-pyridazine C₁₃H₈BrN₃ 286.127 Moderate lipophilicity (LogP=2.01)
6-Bromo-4-(piperazin-1-yl)quinoline 4-piperazine C₁₃H₁₄BrN₃ 292.17 Enhanced solubility (polar piperazine)
6m: (E)-3-(6-Bromo-quinolin-4-yl)propenoyl-piperidine 4-propenoyl-piperidine C₁₈H₁₈BrN₂O 375.0 Synthetic yield: 53%
6n: (E)-3-(6-Bromo-quinolin-4-yl)-N-morpholinoacrylamide 4-morpholinoacrylamide C₁₇H₁₇BrN₃O₂ 386.0 Noted for kinase inhibition potential
6-Bromo-4-chloro-2-(trifluoromethyl)quinoline 4-chloro, 2-CF₃ C₁₀H₄BrClF₃N 314.5 Electron-withdrawing CF₃ group
6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline 4-hydroxy, 2-CF₃ C₁₀H₅BrF₃NO 296.06 Biochemical reagent applications

Biological Activity

6-Bromo-4-(pyridazin-4-yl)quinoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

6-Bromo-4-(pyridazin-4-yl)quinoline has the following chemical structure:

  • Molecular Formula : C10H7BrN2
  • CAS Number : 1086063-18-4

This compound features a bromine atom at the 6-position and a pyridazine ring at the 4-position of the quinoline backbone, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that 6-Bromo-4-(pyridazin-4-yl)quinoline exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including those resistant to conventional antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Method
Escherichia coli10 mg/mLAgar well diffusion
Staphylococcus aureus20 mg/mLAgar well diffusion
Klebsiella pneumoniae15 mg/mLBroth dilution

The compound demonstrated effectiveness against Extended-Spectrum Beta-Lactamase (ESBL) producing E. coli and Methicillin-resistant Staphylococcus aureus (MRSA), with the highest activity noted in specific derivatives synthesized from it .

Anticancer Properties

Studies have also explored the anticancer potential of 6-Bromo-4-(pyridazin-4-yl)quinoline derivatives. In vitro assays showed that certain derivatives can inhibit cancer cell proliferation effectively.

Cancer Cell Line IC50 (µM) Assay Type
HeLa (Cervical cancer)5.5MTT Assay
MCF7 (Breast cancer)7.2MTT Assay
A549 (Lung cancer)6.0MTT Assay

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in the G2/M phase .

The biological activity of 6-Bromo-4-(pyridazin-4-yl)quinoline is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • DNA Interaction : It has been shown to intercalate with DNA, disrupting replication and transcription processes.
  • Signal Transduction Pathways : The compound can modulate various signaling pathways that regulate cell survival and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted by Ramesh et al. synthesized multiple derivatives of 6-bromoquinolin-4-ol, a related compound, revealing significant antibacterial activity against WHO priority pathogens, including Klebsiella pneumoniae and Pseudomonas aeruginosa. The most potent derivative exhibited an MIC value comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In a separate investigation, derivatives of 6-Bromo-4-(pyridazin-4-yl)quinoline were evaluated for their anticancer effects on HeLa cells. The study reported that compounds with specific substitutions on the quinoline ring displayed enhanced cytotoxicity, suggesting structure-activity relationships that warrant further exploration .

Q & A

Q. What are the optimal synthetic routes for preparing 6-Bromo-4-(pyridazin-4-yl)quinoline?

Methodological Answer: The synthesis typically involves cross-coupling reactions. For example, a palladium-catalyzed Suzuki-Miyaura coupling between 6-bromo-4-chloroquinoline (CAS 65340-70-7) and pyridazin-4-ylboronic acid derivatives under reflux conditions (80°C, 1,4-dioxane/H₂O) yields the target compound. Key intermediates like 6-bromo-4-chloroquinoline are synthesized via Friedländer condensation or halogenation of quinoline precursors . Optimization of reaction parameters (e.g., catalyst loading, solvent ratios) is critical for achieving yields >70%. Characterization via 1H NMR^1 \text{H NMR} (e.g., δ 8.5–9.0 ppm for quinoline protons) and ESI-MS confirms structural integrity .

Q. How can researchers characterize the purity and structure of 6-Bromo-4-(pyridazin-4-yl)quinoline?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>95%).
  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR to verify substituent positions (e.g., pyridazine protons at δ 7.5–8.5 ppm).
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]+^+ at m/z 318.0).
  • X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Q. What are the common intermediates in the synthesis of quinoline-pyridazine hybrids?

Methodological Answer: Key intermediates include:

  • 6-Bromo-4-chloroquinoline : Synthesized via chlorination of 6-bromoquinoline using POCl₃ .
  • Pyridazin-4-ylboronic esters : Prepared via Miyaura borylation of 4-bromopyridazine.
  • Cross-coupled adducts : Post-coupling intermediates often require purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for 6-Bromo-4-(pyridazin-4-yl)quinoline derivatives?

Methodological Answer:

  • Functional Group Variation : Introduce substituents (e.g., -CF₃, -OCH₃) at the quinoline 2- or pyridazine 3-positions to assess electronic effects.
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) or cancer cell lines (e.g., NCI-60 panel) to correlate structural modifications with activity. For example, bromine at C6 enhances electrophilicity, potentially improving binding to hydrophobic pockets .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic prioritization .

Q. How should researchers resolve contradictions in biological activity data for quinoline derivatives?

Methodological Answer:

  • Dose-Response Validation : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ values.
  • Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific effects.
  • Mechanistic Studies : Employ techniques like surface plasmon resonance (SPR) to validate direct target engagement .

Q. What strategies optimize the solubility and bioavailability of 6-Bromo-4-(pyridazin-4-yl)quinoline?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the quinoline nitrogen.
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility.
  • LogP Reduction : Replace bromine with polar groups (e.g., -OH, -NH₂) while monitoring SAR trade-offs .

Notes for Rigorous Research Design

  • Framework Application : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
  • Contradiction Management : Cross-validate synthetic protocols using multiple literature sources (e.g., compare methods in vs ).
  • Ethical Compliance : Ensure all biological testing adheres to institutional review board (IRB) guidelines, particularly for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-(pyridazin-4-yl)quinoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-(pyridazin-4-yl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.